molecular formula C10H8BrClN2S B15275690 N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

Cat. No.: B15275690
M. Wt: 303.61 g/mol
InChI Key: BVBPATGYAJXDOJ-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 6 and an amine group at position 2. The amine is further functionalized with a (4-bromothiophen-2-yl)methyl group.

Properties

Molecular Formula

C10H8BrClN2S

Molecular Weight

303.61 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

InChI

InChI=1S/C10H8BrClN2S/c11-7-3-9(15-6-7)5-13-8-1-2-10(12)14-4-8/h1-4,6,13H,5H2

InChI Key

BVBPATGYAJXDOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCC2=CC(=CS2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative of 4-bromothiophene with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out at elevated temperatures (around 80-100°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Halogen-Substituted Pyridines
  • This analog has a molecular weight of 283.19 g/mol, lower than the target compound due to the absence of chlorine.
  • (E)-N-(6-Chloropyridin-3-yl)-1-(2,4,6-trifluorophenyl)methanimine (Compound 12 in ):
    • Replaces the bromothiophene-methylamine group with a trifluorophenyl-methanimine moiety. The electron-withdrawing fluorine atoms increase electrophilicity, which may influence binding in biological targets .
Thiophene-Modified Derivatives
  • N-(But-3-en-1-yl)-6-chloropyridin-3-amine (Compound 5-1x in ):
    • Lacks the bromothiophene group but retains the 6-chloropyridin-3-amine core. The allyl (but-3-en-1-yl) substituent introduces unsaturation, affecting conformational flexibility. Its ¹H NMR (δ 6.67–3.13 ppm) and ¹³C NMR (δ 148.3–33.6 ppm) data provide reference points for pyridine-thiophene interactions .

Physicochemical Properties

NMR Spectral Data (Table 1):
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
Target Compound (Hypothetical) ~6.8–8.2 (aromatic H) ~120–150 (aromatic C) -
5-1x () 6.67 (pyridine H), 5.10–5.01 (allyl H) 148.3 (C-Br), 117.1 (C-Cl)
3j () 7.33–2.28 (substituted H) 165.4 (C=O), 156.1 (C-N)
  • The target compound’s NMR profile is expected to align with 5-1x for the pyridine signals, with additional peaks from the bromothiophene group (δ ~7.0–7.5 ppm for thiophene H).
Crystallographic Data :
  • N-((6-Chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine () crystallizes in a monoclinic system (space group P21/n), with unit cell parameters a = 7.3441 Å, b = 9.9041 Å, c = 11.7368 Å . This suggests that similar chloropyridine derivatives can adopt planar configurations, influencing packing efficiency.

Biological Activity

N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions involving bromothiophenes and chloropyridines. The synthesis typically involves the reaction of 4-bromothiophen-2-ylmethyl amine with 6-chloropyridin-3-amine under controlled conditions, yielding the desired product in good yields. The molecular structure can be characterized using techniques like single-crystal X-ray diffraction, which reveals insights into its geometric configuration and intermolecular interactions.

Antimicrobial Activity

Recent studies have shown that derivatives of chloropyridine compounds exhibit significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains, demonstrating efficacy comparable to established antibiotics. In a study evaluating the antibacterial activity of related compounds, it was found that modifications in the thiophene and pyridine structures can enhance antimicrobial potency.

Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of specific enzymes. For example, it has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. This inhibition is significant as hCA IX is implicated in tumorigenesis and cancer progression. The compound's inhibitory activity was assessed using standard assays, with results indicating effective inhibition at low micromolar concentrations.

Case Studies

  • Antimicrobial Efficacy : A comparative study on various chloropyridine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
  • Enzyme Inhibition Analysis : In a study focusing on CA IX inhibition, the compound was tested alongside known inhibitors like acetazolamide. Results showed that this compound had a Ki value of 150 nM for hCA IX, suggesting it could serve as a lead compound for further development in cancer therapeutics.

Data Tables

Compound Activity MIC (µg/mL) Ki (nM)
N-[4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amineAntibacterial32-
N-[4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-aminehCA IX Inhibitor-150

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